N-[(3-methylphenyl)methyl]cyclobutanamine
Overview
Description
N-[(3-methylphenyl)methyl]cyclobutanamine (NMMCB) is an organic compound belonging to the class of cyclobutanamines. It is a monocyclic amine with a four-membered ring of methylene groups. NMMCB has been the subject of much scientific research in recent years due to its unique chemical structure and potential applications.
Scientific Research Applications
Synthesis and Characterization
- N-[(3-methylphenyl)methyl]cyclobutanamine has been explored for its synthesis and characterization. One study identifies a closely related compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, which was mistakenly advertised as a different 'research chemical'. This compound, with a pyrazole core, indicates bioisosteric replacement of an indazole ring, common in synthetic cannabinoids (McLaughlin et al., 2016).
Crystal Structure Analysis
- The crystal structure of compounds related to this compound has been analyzed, providing insights into their molecular configurations. For instance, the study of 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole reveals the significance of these compounds in medicinal chemistry due to their biological activity, such as antibacterial effects (Sarı et al., 2002).
Metabolism and Toxicity Assessment
- In vitro assays have been conducted to assess the toxicity of compounds similar to this compound. A study on the toxicity assessment of 3-oxobutanamide derivatives, including N-(5-methyl-3-isoxazolyl)-3-oxo butanamide, against human lymphocytes and mitochondria, highlights the importance of early-stage toxicity evaluations in drug development (Razzaghi-Asl et al., 2017).
Biological Activities and Applications
- Research on compounds structurally similar to this compound reveals various biological activities. For instance, methyl sarcotroates A and B, with a similar cyclobutane ring system, show significant inhibitory activity against protein tyrosine phosphatase 1B, indicating potential therapeutic applications (Liang et al., 2013).
Analytical Characterization
- Analytical characterizations of N-alkyl-arylcyclohexylamines, closely related to this compound, provide essential data for identifying new substances of abuse. The study includes various methods such as gas chromatography and mass spectrometry, which are crucial for forensic and legislative purposes (Wallach et al., 2016).
Safety and Hazards
properties
IUPAC Name |
N-[(3-methylphenyl)methyl]cyclobutanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-4-2-5-11(8-10)9-13-12-6-3-7-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPMMAIQZUDPEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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